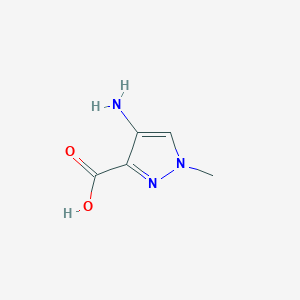

4-氨基-1-甲基-1H-吡唑-3-羧酸

描述

“4-amino-1-methyl-1H-pyrazole-3-carboxylic acid” is a compound that belongs to the pyrazole family . Pyrazoles are a class of compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of pyrazoles, including “4-amino-1-methyl-1H-pyrazole-3-carboxylic acid”, consists of a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The exact structure of this specific compound is not available in the search results.Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .科学研究应用

Medicinal Chemistry and Drug Development

The pyrazole nucleus is an easily synthesized scaffold with significant therapeutic potential. Within this context, 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid has drawn attention due to its free amino group at the 3 position. Researchers have explored its derivatives as ligands for receptors or enzymes, including p38MAPK, kinases, and COX. These compounds hold promise for treating cancer, inflammation, and bacterial/viral infections .

BTK Inhibition in Cancer Therapy

One specific derivative, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide , acts as a reversible inhibitor of Bruton Kinase (BTK). BTK is crucial in B-cell-driven malignancies, making this compound a potential therapeutic agent .

Organic Synthesis and Intermediates

4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid serves as an essential raw material and intermediate in organic synthesis. Its versatile structure allows for the creation of more complex molecules, aiding drug discovery and development .

Antiparasitic Activity

In vitro studies have demonstrated the antipromastigote activity of certain derivatives of this compound. Molecular simulations revealed favorable binding patterns, suggesting potential use against parasitic diseases .

Imidazole-Containing Compounds

Researchers have explored imidazole-containing derivatives, including those based on 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid. These compounds exhibit diverse biological activities, such as antimicrobial and antitumor effects .

Regioselective Synthesis of Pyrazoles

The compound has been utilized in the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using Nano-ZnO as a catalyst. This regioselective approach enables the preparation of substituted pyrazoles with specific substitution patterns .

安全和危害

While the specific safety and hazards of “4-amino-1-methyl-1H-pyrazole-3-carboxylic acid” are not available, similar compounds like “1-Methyl-1H-pyrazole-4-carboxylic acid” and “3-Amino-1-methyl-1H-pyrazole” are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and imidazole derivatives show a broad range of biological activities .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity against various biological targets .

Biochemical Pathways

Related compounds have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s solubility in chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability.

Result of Action

Related compounds have shown a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

属性

IUPAC Name |

4-amino-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYPVAYVRHNVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-1-methyl-1H-pyrazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

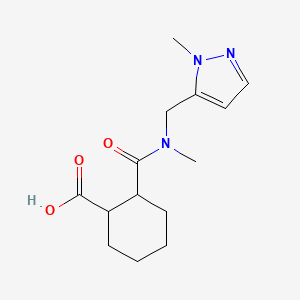

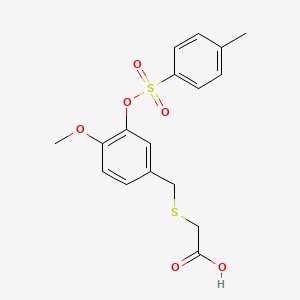

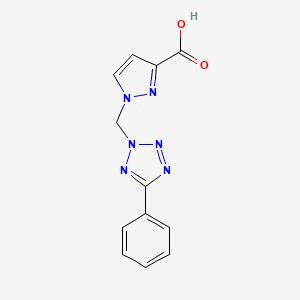

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid](/img/structure/B3070740.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3070745.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B3070751.png)

![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070755.png)

![N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3070780.png)

![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid](/img/structure/B3070818.png)